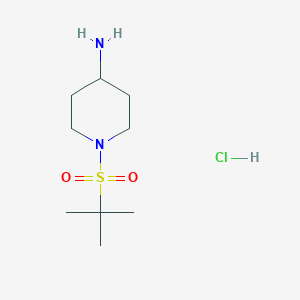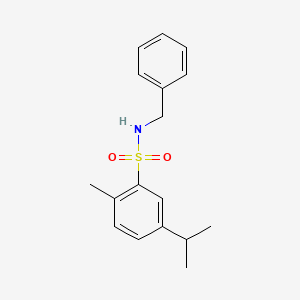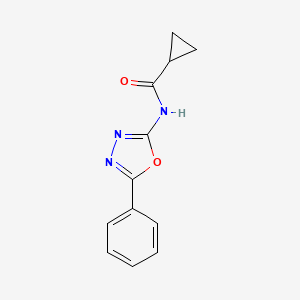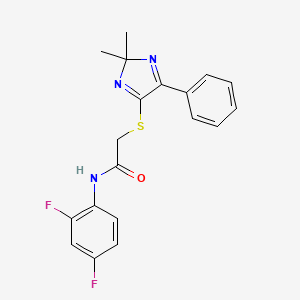
2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H12BrClN2OS . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Antibacterial Activity
The thiazole ring in this compound contributes to its antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Studies have investigated its mechanism of action, efficacy, and safety profile. Further research aims to optimize its antibacterial activity and minimize potential side effects .
Antioxidant Properties
The presence of the thiazole moiety suggests that this compound may possess antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating the antioxidant potential of this compound could lead to novel therapeutic strategies .
Anti-Inflammatory Effects
Thiazole derivatives often exhibit anti-inflammatory properties. Researchers have explored whether this compound can modulate inflammatory pathways, potentially providing relief for conditions such as arthritis, inflammatory bowel disease, or neuroinflammation. Preclinical studies are ongoing to validate its anti-inflammatory effects .
Cancer Research
Compounds with thiazole scaffolds have drawn attention in cancer research. This compound’s unique structure may interact with specific cellular targets involved in cancer progression. Scientists are investigating its potential as an antiproliferative agent, studying its effects on tumor cell lines and animal models .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like this one are being evaluated for neuroprotective effects. Researchers explore its ability to mitigate neuronal damage, enhance cognitive function, or prevent neurodegenerative diseases .
Drug Development
The structural diversity of thiazole derivatives makes them attractive candidates for drug development. Researchers are optimizing this compound’s pharmacokinetic properties, bioavailability, and safety profile. It may serve as a lead compound for designing novel drugs targeting specific diseases .
Mecanismo De Acción
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. For benzamides and thiazoles, they can act as inhibitors or activators of various enzymes or receptors, depending on their specific structures .
Biochemical pathways
Without specific information on the target of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzamides and thiazoles are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its specific structure. For benzamides and thiazoles, these properties can vary widely .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without specific information on these aspects for this compound, it’s difficult to determine its exact effects .
Propiedades
IUPAC Name |
2-bromo-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-15-7-2-1-6-14(15)16(22)21-17-20-10-13(23-17)9-11-4-3-5-12(19)8-11/h1-8,10H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGZZUATNETHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)
